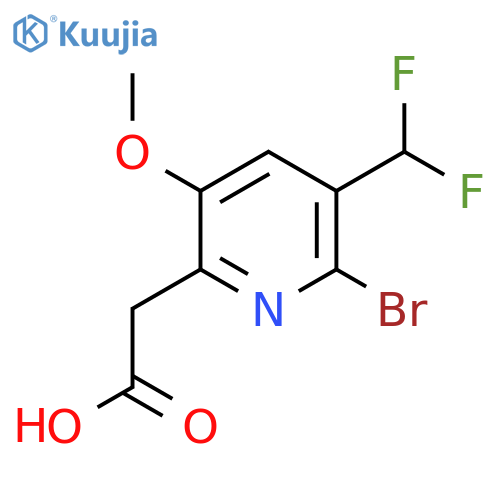

Cas no 1805345-92-9 (2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid)

1805345-92-9 structure

商品名:2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid

CAS番号:1805345-92-9

MF:C9H8BrF2NO3

メガワット:296.065528869629

CID:4861923

2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid

-

- インチ: 1S/C9H8BrF2NO3/c1-16-6-2-4(9(11)12)8(10)13-5(6)3-7(14)15/h2,9H,3H2,1H3,(H,14,15)

- InChIKey: YZAJLINLGIFZOA-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(C(F)F)C=C(C(CC(=O)O)=N1)OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 255

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 59.4

2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029059105-1g |

2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid |

1805345-92-9 | 97% | 1g |

$1,490.00 | 2022-04-01 |

2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

1805345-92-9 (2-Bromo-3-(difluoromethyl)-5-methoxypyridine-6-acetic acid) 関連製品

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量